molecular formula C4H5NO2 B023070 Ethyl cyanoformate CAS No. 623-49-4

Ethyl cyanoformate

Cat. No. B023070
CAS RN: 623-49-4
M. Wt: 99.09 g/mol
InChI Key: MSMGXWFHBSCQFB-UHFFFAOYSA-N
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Description

Ethyl cyanoformate (ECF) is an organic compound that is used in a variety of applications, ranging from pharmaceuticals to industrial processes. ECF is composed of a cyano group and an ethyl group, and is a colorless, volatile liquid. The compound is widely used in the synthesis of pharmaceuticals and other organic compounds due to its relatively low toxicity and low odor. ECF is also used in the production of industrial chemicals, such as ethylene glycol and ethylene oxide.

Scientific Research Applications

  • Asymmetric Cyanation of Olefins : Ethyl cyanoformate can be used for asymmetric cyanation of olefins, leading to enantioenriched intermediates and pharmaceutically important gamma-aminobutyric acid (Wang et al., 2010).

  • Deoxycyanation of 1,3-Dicarbonyl Compounds : It is used for the deoxycyanation of 1,3-dicarbonyl compounds, aiding in the preparation of synthetically useful oxoalkenenitriles (Cruz-Jiménez et al., 2022).

  • Photochemical Cycloadditions : Employed as a trapping agent in photochemical cycloadditions of 3-phenyl-2H-azirines with activated double bonds (Jackson et al., 1972).

  • Enantioselective Cyanation of Aldehydes : Useful in enantioselective cyanation of aldehydes, providing access to O-acetylated and O-alkoxycarbonylated cyanohydrins under mild conditions (Lundgren et al., 2005).

  • Cyanation of Amines and Praziquantel Synthesis : Facilitates the α2-cyanation of amines and the formal synthesis of praziquantel (Patil et al., 2015).

  • Addition to Acyl Phosphonates : Used as a cyanide source and electrophile in reactions between acyl phosphonates and cyanoformates, yielding protected tertiary carbinol products (Demir et al., 2007).

  • Enantioselective Cyanoformylation of Aldehydes : It has applications in enantioselective cyanoformylation of aldehydes with high yields and moderate enantioselectivity (Peng et al., 2007).

  • Cyanation of Tertiary Amines : this compound is used in oxidative cyanation of tertiary amines under mild reaction conditions (Rao et al., 2012).

  • Cyanation of Carbonyl Compounds : It can be used for cyanation of carbonyl compounds without requiring metal catalysts or solvents (Aoki et al., 2010).

  • Catalytic Asymmetric Additions : Efficiently catalyzes asymmetric addition of aldehydes, achieving high yields and enantiopurity (Li et al., 2006).

  • Thermal Decomposition Study : Its thermal decomposition produces CO2, C2H4, HCN, and EtCN, with insights into reaction kinetics and mechanisms (Barroeta et al., 1974).

  • Cyanoformate Ion in Biological Systems : The cyanoformate ion, a weak adduct of cyanide and carbon dioxide, potentially protects plant enzymes from cyanide inhibition (Murphy et al., 2014).

  • Vibrational Spectra and Rotameric Forms : this compound exhibits two rotameric forms, with its vibrational spectra showing considerable mixing of normal modes (Charles et al., 1973).

  • Synthesis of Unsaturated Aminoesters : It is used in synthesizing unsaturated aminoesters under solventless conditions, yielding high selectivities (Maggi et al., 2005).

  • Conformer Lifetimes in Rotational Spectra : The molecule displays three R-branch a-type band series in its rotational spectrum, indicating conformer exchange (True, 2009).

Mechanism of Action

Target of Action

Ethyl cyanoformate is a general cyanating agent . It primarily targets activated olefins and carbonyl compounds . These targets play a crucial role in various organic reactions, serving as the foundation for the formation of complex organic molecules.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, a nucleophile (a molecule that donates an electron pair) adds to an electrophilic or polar unsaturated system to form a new covalent bond . In the case of this compound, it acts as a cyanide source, adding a cyanide group to the target molecules .

Biochemical Pathways

This compound affects several biochemical pathways. It is used in the cyanation of activated olefins in the presence of a titanium catalyst . It also catalyzes carbonyl compounds to yield corresponding cyanohydrin carbonates under metal-free and solvent-free conditions . These reactions lead to the synthesis of β-cyano-substituted acrylates from alkynes , which are important intermediates in organic synthesis.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through the addition of a cyanide group . This can lead to the synthesis of a wide range of organic compounds, including β-cyano-substituted acrylates . These compounds have various applications in the chemical industry.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a titanium catalyst enhances the cyanation of activated olefins . Additionally, the compound’s reactivity can be influenced by the solvent used, with certain reactions occurring under metal-free and solvent-free conditions . It should be stored in a cool, dry place, away from oxidizing agents .

Safety and Hazards

Ethyl cyanoformate is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Future Directions

The use of Ethyl cyanoformate in enantioselective Strecker reactions represents a key strategy for the effective synthesis of α-amino nitriles . Future research may focus on further optimizing this methodology, including exploring the use of different catalysts and additives, and developing procedures for catalyst recycling .

Biochemical Analysis

Biochemical Properties

Ethyl cyanoformate plays a significant role in biochemical reactions, particularly in the cyanation of activated olefins and carbonyl compounds. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can be used in the presence of a titanium catalyst to cyanate activated olefins . Additionally, it can catalyze the formation of cyanohydrin carbonates from carbonyl compounds in the presence of 4-dimethylaminopyridine (DMAP) . These interactions are crucial for the synthesis of various organic compounds, highlighting the importance of this compound in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by introducing cyanide groups into biomolecules, which can alter their activity and interactions. This compound can impact cell signaling pathways by modifying the structure of signaling molecules, thereby affecting their ability to bind to receptors and transmit signals. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a cyanating agent. It exerts its effects by binding to biomolecules and introducing cyanide groups into their structures. This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function, highlighting the complex molecular mechanisms of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but it can degrade over time when exposed to moisture or other reactive substances . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound can exert its desired effects without causing significant harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cyanation reactionsThese interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, this compound can participate in the synthesis of β-cyano-substituted acrylates from alkynes, highlighting its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . For instance, this compound can be transported into cells via specific transporters and then distributed to various organelles where it exerts its effects. This distribution is crucial for its biochemical activity and effectiveness in cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . These localizations can influence its activity and function, as the presence of this compound in specific subcellular regions can affect the biochemical reactions and processes occurring in those areas .

properties

IUPAC Name

ethyl cyanoformate
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InChI

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSMGXWFHBSCQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5NO2
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DSSTOX Substance ID

DTXSID0060771
Record name Carbonocyanidic acid, ethyl ester
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Molecular Weight

99.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl cyanoformate
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CAS RN

623-49-4
Record name Ethyl cyanoformate
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Record name Carbonocyanidic acid, ethyl ester
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Record name Ethyl cyanoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of ethyl cyanoformate?

A1: this compound features a carbonyl group (C=O) linked to both an ethoxy group (–OCH2CH3) and a cyano group (–C≡N).

Q2: What are the molecular formula and weight of this compound?

A2: Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of this compound. []

Q4: Does this compound exhibit conformational isomerism?

A4: Yes, this compound exhibits syn-anti and syn-gauche conformational isomers due to rotation around the O-ethyl bond. The relative energy and interconversion barrier of these conformers have been investigated using low-resolution microwave spectroscopy and computational methods. [, ]

Q5: What are the primary synthetic applications of this compound?

A5: this compound serves as a versatile reagent in organic synthesis, particularly in cyanation reactions, cycloadditions (like [2 + 2 + 2] and [3+2] cycloadditions), and multi-component reactions. [, , , , , ]

Q6: How is this compound used in cyanation reactions?

A6: It acts as a cyanide source in the synthesis of various nitrogen-containing compounds. For instance, it facilitates the cyanation of aldehydes, ketones, imines (Strecker reaction), and tertiary amines. [, , , , , , , , , ]

Q7: Can you elaborate on the use of this compound in the Strecker reaction?

A7: this compound has emerged as an alternative to traditional cyanide sources like trimethylsilyl cyanide (TMSCN) in the Strecker reaction. It allows for the synthesis of α-amino nitriles, valuable building blocks for pharmaceuticals and natural products, from aldimines and ketimines. [, , , , ]

Q8: Are there any examples of asymmetric catalysis using this compound?

A8: Yes, researchers have successfully employed this compound in asymmetric catalytic reactions, such as asymmetric cyanoformylation of aldehydes, asymmetric cyanation of activated olefins, and asymmetric Strecker reactions. These reactions utilize chiral catalysts, often based on titanium, yttrium, or cinchona alkaloids, to achieve high enantioselectivity in the formation of chiral cyanohydrins and α-amino nitriles. [, , , , , ]

Q9: What are the advantages of using this compound as a cyanide source compared to other reagents like TMSCN?

A9: this compound is considered a safer and more convenient cyanide source compared to TMSCN, which is highly toxic. Additionally, it is often a more cost-effective reagent. [, , ]

Q10: How does this compound participate in [2 + 2 + 2] cycloaddition reactions?

A10: In the presence of suitable catalysts, typically ruthenium complexes like Cp*RuCl(cod), this compound participates in [2 + 2 + 2] cycloaddition reactions with α,ω-diynes. These reactions offer a route to valuable heterocyclic compounds, particularly pyridines and pyridones, with good regioselectivity. [, ]

Q11: Have computational methods been employed to study reactions involving this compound?

A11: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of reactions like the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of this compound with diynes. These studies help in understanding regioselectivity and the role of the catalyst. [, ]

Q12: Are there any theoretical studies on the asymmetric induction observed in catalytic reactions of this compound?

A12: Yes, computational studies have explored the origin of enantioselectivity in reactions like the asymmetric cyanation of activated olefins catalyzed by titanium complexes. These investigations often involve exploring transition state structures and analyzing factors like steric repulsions and non-covalent interactions that contribute to the observed stereoselectivity. []

Q13: Are there strategies to improve the stability or handling of this compound?

A13: While specific strategies to enhance the inherent stability of this compound are not extensively documented in the provided research, general good laboratory practices, such as storage under cool and dry conditions, are recommended.

Q14: What safety precautions should be taken when handling this compound?

A16: this compound should be handled with care as it can release toxic hydrogen cyanide (HCN) upon decomposition or reaction with water. Proper ventilation and personal protective equipment, including gloves and eye protection, are essential. []

Q15: Is there information available regarding the environmental impact or degradation of this compound?

A15: The provided research articles do not delve into the environmental fate or ecotoxicological profile of this compound.

Q16: Has this compound been used in the development of any specific pharmaceutical agents or drug candidates?

A18: While the provided literature doesn't explicitly mention specific drug molecules derived from this compound, its application in synthesizing chiral building blocks like cyanohydrins and α-amino nitriles is highly relevant to the development of pharmaceuticals and other bioactive molecules. [, , ]

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